Lysinoalanine, (S,R)-

Übersicht

Beschreibung

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is a derivative of the essential amino acid lysine. It is characterized by the presence of an additional amino and carboxyl group attached to the lysine molecule. This compound is significant in various biochemical processes and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- typically involves the reaction of lysine with specific reagents that introduce the additional amino and carboxyl groups. One common method is the reaction of lysine with acrylonitrile, followed by hydrolysis to yield the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the product.

Industrial Production Methods

Industrial production of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves large-scale synthesis using biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound efficiently. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®-, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical and Nutritional Studies

Lysinoalanine has been investigated for its impact on protein digestibility and nutritional quality. Research indicates that while lysinoalanine formation decreases digestibility in rodents, it may enhance nutritional quality in ruminants. This paradox arises from the different digestive mechanisms between these groups .

Key Findings:

- In rodent studies, lysinoalanine was linked to nephrocytomegaly, indicating potential toxicity at certain levels .

- Conversely, in ruminants, lysinoalanine might improve protein utilization due to their unique digestive systems .

Antimicrobial Properties

Recent studies have highlighted lysinoalanine's role in antimicrobial proteins. It is a structural component of several peptide antibiotics, including nisin and duramycin. These compounds exhibit significant antimicrobial activities against various pathogens, suggesting that lysinoalanine may contribute to their efficacy .

Mechanism of Action:

- Lysinoalanine residues can stabilize the structure of antimicrobial peptides, enhancing their interaction with bacterial membranes and increasing their effectiveness against microbial infections .

Therapeutic Potential

The formation of lysinoalanine has been identified as a potential target for therapeutic interventions, especially in combating spirochete infections such as Lyme disease. Inhibitors of lysinoalanine crosslinking have been developed to disrupt the motility of pathogenic bacteria like Borrelia burgdorferi and Treponema denticola, which rely on these crosslinks for their flagellar function .

Case Study:

- A study utilized a high-throughput screening method to identify compounds that inhibit lysinoalanine crosslinking, demonstrating that hexachlorophene significantly reduced bacterial motility in cultured cells .

Food Science Applications

In food technology, lysinoalanine formation is a concern during the processing of protein-rich foods. The compound can form during alkaline treatments used to extract proteins from sources like soybeans and cereal grains. Understanding and controlling lysinoalanine formation is crucial for improving protein quality in food products .

Practical Implications:

- Researchers have explored methods to inhibit lysinoalanine formation by using sulfhydryl-containing amino acids during protein processing. This approach aims to maintain the nutritional value of food proteins while minimizing undesirable modifications .

Research and Development

Lysinoalanine continues to be a subject of extensive research due to its diverse applications across various fields:

Wirkmechanismus

The mechanism of action of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s additional amino and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Lysine: The parent compound, which lacks the additional amino and carboxyl groups.

L-Arginine: Another amino acid with similar structural features but different functional groups.

L-Ornithine: A derivative of lysine with a similar structure but different biochemical properties.

Uniqueness

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is unique due to its additional functional groups, which confer distinct chemical and biochemical properties. These groups enable the compound to participate in a broader range of reactions and applications compared to its similar counterparts.

Eigenschaften

CAS-Nummer |

63121-95-9 |

|---|---|

Molekularformel |

C9H19N3O4 |

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

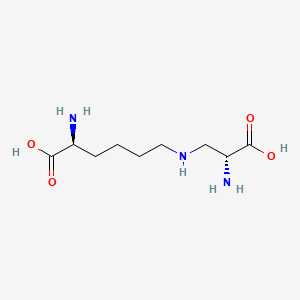

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1 |

InChI-Schlüssel |

IMSOBGJSYSFTKG-NKWVEPMBSA-N |

SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Isomerische SMILES |

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

63121-95-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lysinoalanine, (S,R)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.